molecular formula C13H13F4NO3 B2832662 2-(2-Fluorophenoxy)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone CAS No. 2034261-34-0

2-(2-Fluorophenoxy)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone

Cat. No.: B2832662
CAS No.: 2034261-34-0
M. Wt: 307.245
InChI Key: DNQYIOXSGLJMPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Fluorophenoxy)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone is a fluorinated organic compound featuring a unique structural framework. The molecule comprises:

  • A 2-fluorophenoxy group attached to an ethanone moiety.
  • An azetidine ring (a four-membered nitrogen-containing heterocycle) substituted with a 2,2,2-trifluoroethoxy group at the 3-position.

The trifluoroethoxy group contributes to increased lipophilicity and metabolic stability, while the azetidine ring provides conformational rigidity compared to larger heterocycles like piperidine or pyrrolidine .

Properties

IUPAC Name

2-(2-fluorophenoxy)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F4NO3/c14-10-3-1-2-4-11(10)20-7-12(19)18-5-9(6-18)21-8-13(15,16)17/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNQYIOXSGLJMPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)COC2=CC=CC=C2F)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F4NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenoxy)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable amine and an epoxide.

    Introduction of the Trifluoroethoxy Group: The trifluoroethoxy group is introduced via nucleophilic substitution using a trifluoroethanol derivative.

    Attachment of the Fluorophenoxy Group: The final step involves the coupling of the fluorophenoxy group to the azetidine ring through an etherification reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenoxy)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-(2-Fluorophenoxy)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as a pharmacophore in drug design.

    Industry: It can be used in the development of advanced materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenoxy)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone involves its interaction with molecular targets, such as enzymes or receptors. The compound’s fluorinated groups may enhance its binding affinity and specificity, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Heterocyclic core

Substituent positioning

Fluorinated groups

Heterocyclic Core Modifications

Azetidine vs. Piperazine/Pyrrolidine Derivatives

  • Example: The target compound’s azetidine contrasts with 2-(2-fluorophenoxy)-1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethanone, which features a piperazine ring linked to a triazolo-pyrimidine group. The latter’s larger, planar heterocycle may enhance π-π stacking interactions but reduce metabolic stability due to increased molecular weight .
  • Pyrrolidine (5-membered ring): describes a phenoxy-pyrrolidine derivative with a trifluoromethyl group. Pyrrolidine’s flexibility may improve solubility but reduce binding affinity compared to azetidine .

Triazole Derivatives

details triazole-based ethanones, such as 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone. The triazole ring introduces sulfur and nitrogen atoms, enabling hydrogen bonding and redox activity absent in the target compound .

Substituent Positioning and Fluorination Patterns

Trifluoroethoxy Group Placement

  • Meta vs. Para/Ortho Positioning: synthesizes chalcones from 1-(3-(2,2,2-trifluoroethoxy)phenyl)ethanone (meta-substituted) and 1-(4-(2,2,2-trifluoroethoxy)phenyl)ethanone (para-substituted). Meta substitution often reduces steric hindrance, improving synthetic yields (e.g., 66–94% for meta vs. 40–90% for para/ortho) .
  • Fluorophenoxy vs. Hydroxyphenyl: The target compound’s 2-fluorophenoxy group differs from 2,2,2-trifluoro-1-(2-hydroxyphenyl)ethanone (), where a hydroxyl group enhances polarity but reduces blood-brain barrier penetration .

Physicochemical Properties

Data from hydroxyacetophenone analogs (–11):

Compound Name Molecular Weight Melting Point (°C) LogP (Predicted)
Target Compound ~325.3 Not reported ~2.8
2,2,2-Trifluoro-1-(2-hydroxyphenyl)ethanone 190.12 92 1.5
1-(4-Hydroxyphenyl)-2-phenylethanone 242.27 138 2.1

The target compound’s higher molecular weight and logP reflect the trifluoroethoxy group’s lipophilic contribution compared to non-fluorinated analogs .

Key Research Findings

  • Fluorination Impact: Trifluoroethoxy and fluorophenoxy groups synergistically enhance metabolic stability and membrane permeability .
  • Heterocyclic Rigidity : Azetidine’s compact structure may improve pharmacokinetic profiles over piperazine/pyrrolidine analogs .
  • Synthetic Challenges : Meta-substituted trifluoroethoxy precursors yield higher-purity products than ortho/para isomers .

Q & A

Q. Q1. What are the critical considerations for synthesizing 2-(2-Fluorophenoxy)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone with high purity?

Methodological Answer: Synthesis requires multi-step reactions involving azetidine ring formation and fluorophenoxy group coupling. Key steps include:

  • Azetidine functionalization : Use of anhydrous solvents (e.g., THF or DMF) and bases like NaH or KOtBu to promote nucleophilic substitution .
  • Coupling conditions : Optimize temperature (60–80°C) and reaction time (12–24 hrs) to minimize byproducts. Monitor via TLC or HPLC .
  • Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. Q2. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • NMR : ¹H/¹³C NMR to confirm azetidine ring protons (δ 3.5–4.5 ppm) and trifluoroethoxy CF₃ group (δ ~120 ppm in ¹⁹F NMR) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ at m/z ≈ 379.1 .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity and identify impurities .

Advanced Research Questions

Q. Q3. What experimental strategies can resolve contradictions in reported biological activity data for fluorinated azetidine derivatives?

Methodological Answer: Discrepancies often arise from assay conditions or structural analogs. Address via:

  • Standardized assays : Use uniform protocols (e.g., fixed ATP concentrations in kinase assays) to compare activity across studies .
  • Structure-activity relationship (SAR) : Synthesize analogs (e.g., varying fluorophenoxy substituents) to isolate contributions of specific functional groups .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict binding modes and validate experimental IC₅₀ values .

Q. Q4. How can researchers optimize reaction conditions to mitigate competing pathways during azetidine ring functionalization?

Methodological Answer: Competing reactions (e.g., ring-opening or oxidation) are minimized by:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) stabilize intermediates and reduce side reactions .
  • Catalyst choice : Use Pd(OAc)₂ or CuI for cross-coupling reactions to enhance regioselectivity .
  • Temperature control : Lower temperatures (0–25°C) suppress thermal degradation pathways .

Q. Q5. What computational approaches are effective for predicting the pharmacokinetic properties of this compound?

Methodological Answer: Leverage in silico tools to estimate:

  • Lipophilicity : Calculate logP values (e.g., XLogP3) to assess membrane permeability .
  • Metabolic stability : Use CYP450 inhibition models (e.g., SwissADME) to predict hepatic clearance .
  • Solubility : Molecular dynamics simulations (e.g., GROMACS) to model aqueous solubility trends .

Data Contradiction Analysis

Q. Q6. How should researchers interpret conflicting solubility data for fluorinated azetidine derivatives in polar vs. nonpolar solvents?

Methodological Answer: Contradictions often stem from substituent effects. Systematic analysis includes:

  • Solvent polarity index : Compare solubility in DMSO (polar) vs. chloroform (nonpolar) to quantify polarity-driven trends .
  • Hansen solubility parameters : Calculate δd, δp, δh values to correlate with experimental data .
  • Crystal structure analysis : X-ray diffraction to identify intermolecular interactions (e.g., H-bonding) influencing solubility .

Q. Q7. What methodologies address discrepancies in enzyme inhibition potency between in vitro and cellular assays?

Methodological Answer: Differences arise from cellular uptake or off-target effects. Resolve via:

  • Permeability assays : Use Caco-2 cell monolayers to quantify membrane transport efficiency .
  • Proteome profiling : Chemoproteomics (e.g., activity-based protein profiling) to identify off-target interactions .
  • Dose-response normalization : Adjust for intracellular ATP concentrations in kinase assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.